REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4]Br.[NH:6]1[CH:10]=[N:9][CH:8]=[N:7]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:1][O:2][CH2:3][CH2:4][N:6]1[CH:10]=[N:9][CH:8]=[N:7]1 |f:2.3.4|
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
COCCBr
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
After a further 3 hours the cooling bath was removed
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography on silica gel
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCN1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |